3,5-Diiodopyridine

Vue d'ensemble

Description

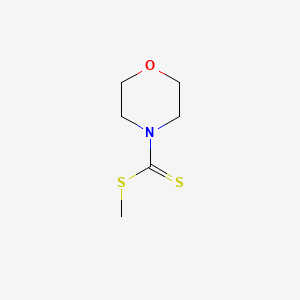

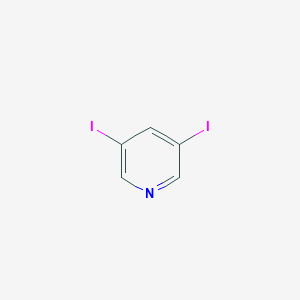

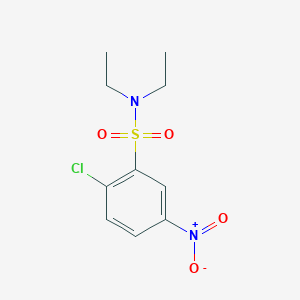

3,5-Diiodopyridine is a chemical compound with the CAS Number: 53710-18-2 . It has a molecular weight of 330.89 .

Synthesis Analysis

The synthesis of 3,5-Diiodopyridine involves the iodination of 3,5-dibromopyridine . The mixture of 3,5-dibromopyridine, KI, and CuI is placed in a three-necked flask. DMF is added, and the flask is heated at 180˚C under Ar .

Molecular Structure Analysis

The molecular formula of 3,5-Diiodopyridine is C5H3I2N . It has a molecular weight of 330.89 .

Physical And Chemical Properties Analysis

3,5-Diiodopyridine is a solid at room temperature . It has a molecular weight of 330.89 . The compound has a density of 2.609 and a boiling point of 317ºC .

Applications De Recherche Scientifique

-

Pharmaceutical Industry

- Pyridine derivatives, such as 3,5-Diiodopyridine, play a significant role in the pharmaceutical industry .

- They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The scientific literature covers intra- and intermolecular reactions leading to the formation of various pyridine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Material Science

- Pyridine 3,5-dicarboxylate-based metal–organic frameworks have been used as an active electrode material for battery-supercapacitor hybrid energy storage devices .

- This application involves the synthesis of metal-organic frameworks using pyridine 3,5-dicarboxylate as a ligand .

- The resulting material has shown promise in energy storage applications, demonstrating the potential of pyridine derivatives in material science .

-

Synthesis of Heterocyclic Compounds

- Pyridines, dihydropyridines, and piperidines are the pillar of medicinal chemistry research .

- They possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

- Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

- Reactions of amino olefins with substituents β to the nitrogen on the alkyl chain were found suitable and produced 3,5-disubstituted piperidines with high diastereomeric excess .

-

Pharmacological Applications

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Teraryl-Based α-Helix Mimetics

- Teraryl-based α-helix mimetics have proven to be useful compounds for the inhibition of protein-protein interactions (PPI) .

- Pyridine containing boronic acid building blocks are used to increase the water solubility .

- A complete set of pyridine based boronic acid building blocks decorated with side chains of all proteinogenic amino acids relevant for PPI (Ala, Arg, Asn, Asp, Cys, Gln, Glu, His, Ile, Leu, Lys, Met, Phe, Ser, Thr, Trp, Tyr, Val) to complement the core fragment set .

-

Synthesis of Pyridinylboronic Acids and Esters

- Pyridinylboronic acids and esters are synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction .

- This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

- In cases where the pyridine ring bears two or more halogen atoms, generally only one halogen is selectively exchanged and boronylated, even in the case of 3,5-dibromopyridine and 3,5-diiodopyridine .

Safety And Hazards

Propriétés

IUPAC Name |

3,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXLAJCAJAMPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408440 | |

| Record name | 3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodopyridine | |

CAS RN |

53710-18-2 | |

| Record name | 3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)